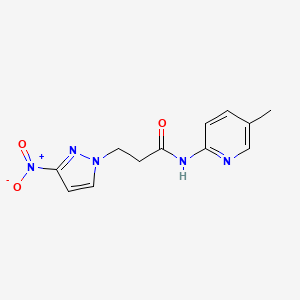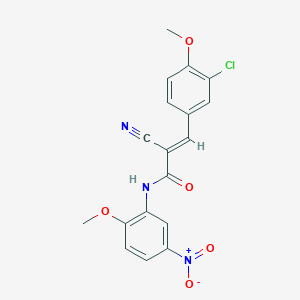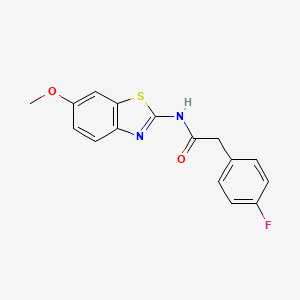
3-{3-nitro-1H-pyrazol-1-yl}-N-(5-methyl-2-pyridinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a pyrazole ring with a nitro group, and a propanamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Derivative: Starting with 5-methyl-2-pyridine, the compound is subjected to nitration to introduce the nitro group.
Pyrazole Formation: The nitro-pyridine derivative is then reacted with hydrazine to form the pyrazole ring.
Amide Bond Formation: The final step involves coupling the pyrazole derivative with a propanoyl chloride under basic conditions to form the propanamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Types of Reactions:
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction of Nitro Group: Formation of N1-(5-METHYL-2-PYRIDYL)-3-(3-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE.
Substitution of Methyl Group: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory agent due to the presence of the pyrazole ring.
- Explored for its antimicrobial properties, particularly against bacterial strains.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is not fully understood but is believed to involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of inflammatory pathways, inhibition of microbial growth, and potential interaction with DNA or RNA.
Comparison with Similar Compounds
N~1~-(2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the methyl group on the pyridine ring.
N~1~-(5-METHYL-2-PYRIDYL)-3-(1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the nitro group on the pyrazole ring.
Uniqueness:
- The presence of both the methyl group on the pyridine ring and the nitro group on the pyrazole ring gives N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE unique chemical properties and potential biological activities.
- The combination of these functional groups may enhance its reactivity and specificity in biological systems compared to similar compounds.
This detailed overview provides a comprehensive understanding of N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C12H13N5O3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-3-(3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H13N5O3/c1-9-2-3-10(13-8-9)14-12(18)5-7-16-6-4-11(15-16)17(19)20/h2-4,6,8H,5,7H2,1H3,(H,13,14,18) |
InChI Key |
KJUXIRCQRUGOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10897770.png)
![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2,2-dibromo-1-methylcyclopropanecarbohydrazide](/img/structure/B10897771.png)
![5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897773.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10897778.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-[(4-chlorophenyl)amino]butanehydrazide](/img/structure/B10897801.png)

![6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10897813.png)
![5-(4-chlorophenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10897817.png)
![1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether](/img/structure/B10897819.png)
![N-benzyl-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10897823.png)
![2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)](/img/structure/B10897831.png)

![1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B10897838.png)
